molecular formula C18H20ClNO2S B144833 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride CAS No. 125981-89-7

6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride

Cat. No.: B144833
CAS No.: 125981-89-7
M. Wt: 349.9 g/mol
InChI Key: CYXKKYHEZIVSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dibenzo-thiepin core with a dimethylaminoethoxy substituent. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Dibenzo-thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo-thiepin structure.

    Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the dibenzo-thiepin core with a dimethylaminoethoxy reagent under specific conditions to introduce the substituent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylaminoethoxy group.

Scientific Research Applications

6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Zotepine: A related compound with a similar dibenzo-thiepin core but different substituents.

    Methiothepin: Another dibenzo-thiepin derivative with distinct pharmacological properties.

    Octoclothepin: A compound with structural similarities but different functional groups.

Uniqueness

6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride is unique due to its specific substituent pattern and the resulting chemical and biological properties

Properties

CAS No.

125981-89-7

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

1-[2-(dimethylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride

InChI

InChI=1S/C18H19NO2S.ClH/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;/h3-9H,10-12H2,1-2H3;1H

InChI Key

CYXKKYHEZIVSCU-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl

Canonical SMILES

CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl

125981-89-7

Synonyms

Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydroch loride

Origin of Product

United States

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